Secalciferol 3-Glucuronide-d6
Description
Contextualization within Secalciferol (B192353) Metabolic Pathways
To appreciate the significance of Secalciferol 3-Glucuronide-d6, it is essential to understand the broader context of Secalciferol's journey through the body.
Overview of Secalciferol Biotransformation
Vitamin D, in its various forms, undergoes a series of hydroxylation steps to become biologically active. mdpi.com Vitamin D3 (cholecalciferol) is first converted in the liver to 25-hydroxyvitamin D3 (calcifediol), the primary circulating form of vitamin D. mdpi.comnih.gov This is then further hydroxylated in the kidneys to form 1α,25-dihydroxyvitamin D3 (calcitriol), the most potent and active form of vitamin D. mdpi.comnih.govontosight.ai
Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3, is a major metabolite of vitamin D. medchemexpress.comsigmaaldrich.com It is produced in the kidney and is involved in a catabolic pathway that leads to the formation of other metabolites. nih.govsigmaaldrich.com Secalciferol itself can be further metabolized, including through a process called glucuronidation. medchemexpress.com
Significance of Glucuronidation in Vitamin D Analog Disposition
Glucuronidation is a major phase II metabolic pathway that involves the conjugation of a glucuronic acid moiety to a substrate. This process generally increases the water solubility of compounds, facilitating their excretion from the body. In the context of vitamin D analogs, glucuronidation plays a crucial role in their disposition and clearance.
Rationale for Investigating Deuterated Secalciferol Metabolites
The use of deuterated compounds, such as this compound, offers significant advantages in metabolic research.
Importance of Isotopic Labeling in Metabolite Research
Isotopic labeling involves the replacement of one or more atoms of a compound with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.goviiarjournals.org This "tagging" of molecules allows researchers to distinguish them from their naturally occurring, unlabeled counterparts within a biological system.
The primary application of isotopically labeled compounds is in mass spectrometry-based analytical methods. nih.govscilit.comnih.gov By using a deuterated version of a metabolite as an internal standard, researchers can achieve highly accurate and precise quantification of the endogenous compound in complex biological matrices like blood serum. nih.govmdpi.com This is because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, correcting for any variations or losses. nih.govacs.org Furthermore, the use of deuterated substrates can aid in the identification of novel metabolites. nih.gov
Specific Utility of this compound as a Research Tool
This compound serves as an invaluable internal standard for the quantification of its unlabeled counterpart, Secalciferol 3-Glucuronide, in various biological samples. pharmaffiliates.com Its use in liquid chromatography-mass spectrometry (LC-MS) assays allows for the development of robust and reliable methods to study the pharmacokinetics and metabolism of Secalciferol. iiarjournals.orgmdpi.com The deuterium labeling provides a distinct mass shift that enables clear differentiation from the endogenous metabolite, leading to more accurate measurements. acs.orgacs.org
Current State of Knowledge on Secalciferol Glucuronides
Research has identified Secalciferol 3-Glucuronide and Secalciferol 24-Glucuronide as metabolites of Secalciferol. clearsynth.comclearsynth.com The formation of these glucuronides is a key step in the metabolic clearance of Secalciferol. While the general pathway is understood, the precise enzymes and regulatory mechanisms involved in the glucuronidation of Secalciferol are still areas of active investigation. The availability of standards like Secalciferol 3-Glucuronide and its deuterated analog is crucial for advancing this research. pharmaffiliates.comclearsynth.com
Identified Glucuronide Conjugates of Secalciferol
Research has led to the identification of specific glucuronide conjugates of vitamin D metabolites in human samples, providing insight into the metabolic fate of secalciferol. While studies have often focused on the more abundant sulfated conjugates of vitamin D, the identification of glucuronidated forms has opened new avenues of investigation. nih.govnih.gov
A pivotal study investigating the glucuronidation of 25-hydroxyvitamin D3 (25OHD3), the precursor to secalciferol, in human liver microsomes, recombinant UGT enzymes, and human hepatocytes identified three monoglucuronide conjugates: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.gov Furthermore, the presence of 25OHD3-3-glucuronide was confirmed in human plasma and bile, indicating its physiological relevance. nih.gov
More directly related to secalciferol (24,25-dihydroxyvitamin D3), a study focused on identifying the conjugation positions of urinary glucuronidated vitamin D3 metabolites developed a sophisticated liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) method. nih.gov This research revealed that for 24,25-dihydroxyvitamin D3, selective glucuronidation occurs at the C24-hydroxy group. nih.gov Notably, the 3-glucuronide was not detected for this specific metabolite in urine, suggesting a selective process for its conjugation. nih.gov
Identified Glucuronide Conjugates of Vitamin D3 Metabolites
| Conjugate Name | Parent Metabolite | Position of Glucuronidation | Source of Identification |
|---|---|---|---|
| 25OHD3-25-glucuronide | 25-hydroxyvitamin D3 | C-25 | Human Liver Microsomes |
| 25OHD3-3-glucuronide | 25-hydroxyvitamin D3 | C-3 | Human Liver, Plasma, Bile |
| 5,6-trans-25OHD3-25-glucuronide | 25-hydroxyvitamin D3 | C-25 | Human Liver Microsomes |
| 24,25(OH)2D3-24-glucuronide | 24,25-dihydroxyvitamin D3 (Secalciferol) | C-24 | Human Urine |
Unexplored Aspects of Secalciferol Glucuronide Metabolism
Despite recent advances, significant gaps remain in our understanding of secalciferol glucuronide metabolism. The clinical significance of these conjugated metabolites is still largely uncertain, and this area of research is ripe for further exploration. nih.gov
One of the primary unexplored aspects is the full extent of the physiological and pathological roles of secalciferol glucuronides. While glucuronidation is traditionally viewed as a detoxification and elimination pathway, emerging evidence suggests that conjugated metabolites may have their own biological activities or serve as a reservoir for the parent compound. nih.gov The deconjugation of these metabolites by enzymes like beta-glucuronidase in various tissues could release the active form of the vitamin, adding another layer of regulation to vitamin D signaling. medchemexpress.com
Furthermore, while the enzymes responsible for the glucuronidation of 25-hydroxyvitamin D3, namely UGT1A4 and UGT1A3, have been identified, the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the selective glucuronidation of secalciferol at the C-24 position have not been definitively characterized. nih.govnih.gov Understanding the enzymatic basis of this selectivity is crucial for a complete picture of vitamin D metabolism.
Research into the inter-individual variability in secalciferol glucuronidation is also in its infancy. Genetic polymorphisms in UGT enzymes can lead to differences in metabolic activity, potentially affecting an individual's vitamin D status and response to supplementation. The impact of factors such as diet, disease state, and co-administration of other drugs on secalciferol glucuronidation is another area that warrants further investigation. nih.gov
Unexplored Research Areas in Secalciferol Glucuronide Metabolism
| Research Area | Key Questions |
|---|---|
| Physiological Role | Do secalciferol glucuronides have intrinsic biological activity? Do they act as a circulating reservoir for secalciferol? |
| Enzymology | Which specific UGT isoforms are responsible for the selective C-24 glucuronidation of secalciferol? |
| Inter-individual Variability | How do genetic polymorphisms in UGTs affect secalciferol glucuronidation? What is the impact of diet, disease, and drugs on this metabolic pathway? |
| Metabolic Interplay | What is the relative importance of and interaction between glucuronidation and sulfation pathways for secalciferol? |
Properties
Molecular Formula |
C₃₃H₄₆D₆O₉ |
|---|---|
Molecular Weight |
598.8 |
Synonyms |
(3β,5Z,7E,24R)-24,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl-d6 β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Secalciferol 3 Glucuronide D6
Chemical Synthesis Approaches for Glucuronide Conjugation
The chemical synthesis of Secalciferol (B192353) 3-Glucuronide-d6 necessitates a strategic approach to achieve selective conjugation at the C3-hydroxyl group of the sec-calciferol scaffold. This typically involves the use of protecting groups and a suitable glycosylation method.
Strategies for Selective 3-Glucuronidation of Secalciferol
To ensure that the glucuronic acid moiety is attached exclusively to the 3-position of sec-calciferol, the other hydroxyl groups present in the molecule must be temporarily blocked. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are commonly employed as protecting groups for alcohols in steroid and vitamin D chemistry due to their stability under various reaction conditions and their selective removal. The synthetic strategy would therefore involve:
Protection of Hydroxyl Groups: The hydroxyl groups at positions other than C3 in the sec-calciferol-d6 precursor are protected using a suitable silylating agent (e.g., TBS-Cl, imidazole).
Glucuronidation: The free C3-hydroxyl group is then reacted with a protected glucuronic acid donor. The Koenigs-Knorr reaction is a well-established method for forming glycosidic bonds. wikipedia.org This reaction typically employs a glycosyl halide (e.g., acetobromoglucuronate) as the donor and a promoter, such as a silver or mercury salt, to facilitate the coupling. wikipedia.orgresearchgate.net
Deprotection: In the final step, all protecting groups (on both the sec-calciferol and glucuronic acid moieties) are removed to yield the final product, Secalciferol 3-Glucuronide-d6.
The choice of protecting groups is critical to ensure orthogonality, allowing for their removal without affecting the newly formed glucuronide linkage.
Optimization of Reaction Conditions for Yield and Stereoselectivity
The efficiency and stereochemical outcome of the glucuronidation reaction are highly dependent on the reaction conditions. Key parameters that require optimization include:
| Parameter | Considerations for Optimization |
| Promoter | The choice of heavy metal salt (e.g., silver carbonate, silver triflate, mercuric cyanide) can significantly influence the reaction rate and yield. wikipedia.org Cadmium carbonate has also been shown to be an effective promoter in the Koenigs-Knorr synthesis of cycloalkyl glycosides. nih.gov |
| Solvent | The polarity and coordinating ability of the solvent can affect the reactivity of the glycosyl donor and the stereochemical outcome of the reaction. |
| Temperature | Lower temperatures are often favored to enhance the stereoselectivity of the glycosylation reaction. |
| Reaction Time | Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of side products. |
The neighboring group participation from a protecting group at the C2-position of the glucuronic acid donor, such as an acetyl group, can direct the stereochemistry of the newly formed glycosidic bond to favor the formation of the desired β-anomer. libretexts.org
Enzymatic Biotransformation Methods for Secalciferol Glucuronidation
Enzymatic methods offer a highly selective and environmentally benign alternative to chemical synthesis for the production of glucuronide conjugates. These methods leverage the catalytic activity of specific enzymes or enzyme systems.
Application of Recombinant UDP-Glucuronosyltransferases (UGTs)
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. nih.gov Specific human UGT isoforms have been identified to be active in the glucuronidation of vitamin D metabolites. Research has shown that recombinant human UGT1A3 and UGT1A9 are capable of glucuronidating a variety of flavonoids, demonstrating their potential for broader substrate specificity. symeres.com For the synthesis of this compound, a deuterated sec-calciferol precursor would be incubated with a specific recombinant UGT known to have activity towards the 3-hydroxyl group of sec-calciferol, in the presence of the co-substrate UDPGA.
Utilization of Tissue Microsomes or Cell-Free Systems
Liver microsomes, which are vesicular fragments of the endoplasmic reticulum, contain a high concentration of UGTs and other drug-metabolizing enzymes. chemrxiv.org The use of human liver microsomes provides a more physiologically relevant system for biotransformation studies and the synthesis of metabolites. For the production of this compound, the deuterated sec-calciferol precursor would be incubated with human liver microsomes and UDPGA. To enhance the activity of UGTs in microsomal preparations, the pore-forming peptide alamethicin can be added to disrupt the membrane barrier and improve the access of the substrate and co-factor to the enzyme's active site. nih.gov
| Parameter | Typical Incubation Conditions |
| Substrate Concentration | Dependent on the kinetic parameters of the specific UGT isoform. |
| Microsomal Protein Concentration | Typically in the range of 0.1-1.0 mg/mL. |
| UDPGA Concentration | Usually in the millimolar range. |
| pH | Optimal pH is typically around 7.4. |
| Temperature | 37 °C to mimic physiological conditions. |
| Incubation Time | Varies from minutes to several hours, depending on the reaction rate. |
Deuterium (B1214612) Incorporation Techniques for Secalciferol 3-Glucuronide
The introduction of deuterium atoms into the sec-calciferol molecule is a key step in the synthesis of the target internal standard. Several methods can be employed for isotopic labeling.
One common strategy involves the use of deuterated Grignard reagents. For instance, reacting an appropriate ester precursor of the sec-calciferol side chain with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD3MgBr), can introduce a deuterated methyl group. nih.gov This method allows for the precise placement of deuterium atoms at specific positions within the molecule.
Another powerful technique is the catalytic hydrogen-deuterium (H-D) exchange. This method utilizes a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source, like deuterium oxide (D2O). mdpi.com This approach can be used to exchange specific hydrogen atoms for deuterium, often with high regioselectivity depending on the substrate and reaction conditions. Acid- or base-catalyzed H-D exchange can also be employed for deuterium incorporation at activated carbon centers. nih.gov
The synthesis of deuterium-labeled vitamin D metabolites often involves the preparation of a deuterated A-ring or CD-ring synthon, which is then coupled to the other part of the molecule to construct the final deuterated sec-calciferol scaffold. nih.gov
Precursor Labeling Strategies for Deuterium Introduction
Precursor labeling is a widely employed and highly effective strategy for introducing deuterium atoms at specific, stable positions within the target molecule. This approach involves incorporating the isotopic label into an early-stage intermediate or building block, which is then carried through the subsequent synthetic steps. This method offers superior control over the location and number of deuterium atoms incorporated.
Common precursor labeling strategies applicable to the synthesis of a deuterated secosteroid like this compound include:
Use of Deuterated Reagents: A common technique involves the reaction of a suitable precursor with a deuterated reagent. For instance, in the synthesis of various Vitamin D metabolites, deuterium has been introduced into the side chain by reacting ester precursors with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr). mdpi.com This method is highly efficient for creating a trideuteromethyl group. Another approach is the reduction of a ketone or aldehyde functionality using a deuterated reducing agent like sodium borodeuteride (NaBD₄), which can introduce a deuterium atom at a specific position. nih.gov
H/D Exchange on Precursors: Hydrogen/Deuterium (H/D) exchange reactions can be performed on a synthetic intermediate under specific catalytic conditions. mdpi.com For example, deuterium can be introduced into the A-ring of Vitamin D precursors through H/D exchange using deuterium oxide (D₂O) as the deuterium source. mdpi.com These labeled A-ring synthons can then be coupled with the CD-ring portion to construct the final secosteroid framework. nih.govmdpi.com This convergent synthesis strategy is versatile and allows for the creation of various deuterated metabolites. mdpi.com
Starting from Labeled Building Blocks: The synthesis can commence from a commercially available or custom-synthesized starting material that already contains deuterium at the desired positions. This eliminates the need for a separate labeling step in the synthetic sequence, but may be limited by the availability of the required starting materials.
These precursor labeling strategies are generally preferred as they prevent the exposure of the final complex molecule to potentially harsh deuteration conditions and provide better control over the regioselectivity of the label.
Post-Synthesis Deuteration Methods for Specific Positions
Post-synthesis deuteration involves introducing the deuterium label onto the fully assembled or late-stage intermediate of the target molecule. While often more challenging due to the complexity and sensitivity of the final molecule, this approach can be useful in certain contexts.
Methods for post-synthesis deuteration include:
Catalytic H/D Exchange: This method utilizes a catalyst, often based on metals like palladium, platinum, or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O or D₂ gas. mdpi.com Palladium-catalyzed H/D exchange has been shown to provide excellent deuterium incorporation at benzylic sites under mild conditions. mdpi.com However, for a complex molecule like Secalciferol 3-Glucuronide, achieving selectivity can be difficult, as multiple positions might be susceptible to exchange, potentially leading to a mixture of isotopologues. The presence of the glucuronide moiety adds further complexity and may not be stable under certain catalytic conditions.
Acid/Base Catalyzed Exchange: In some cases, specific protons can be exchanged by treatment with deuterated acids (e.g., CF₃COOD) or bases. researchgate.net This is typically only effective for protons adjacent to activating functional groups. This method's applicability to Secalciferol 3-Glucuronide would be highly dependent on the stability of the entire molecule, including the glycosidic bond of the glucuronide, to the required acidic or basic conditions.
Given the potential for low selectivity and the harsh conditions that might be required, post-synthesis deuteration is generally considered a less favorable approach for complex biomolecules compared to precursor labeling strategies.
Isolation and Purification Methodologies for Deuterated Glucuronide Metabolites
The isolation and purification of deuterated glucuronide metabolites from a synthetic reaction mixture or biological matrix is a critical step to ensure the final product is suitable for its intended use as a standard. nih.gov Glucuronides are significantly more polar than their parent compounds, which necessitates specific purification techniques.
A general workflow for isolation involves an initial extraction to separate the polar glucuronide fraction from non-polar starting materials and byproducts. This can be followed by chromatographic techniques to achieve high purity. documentsdelivered.com For instance, crude reaction mixtures can be passed through an ion exchange resin or silica gel to isolate the polar compounds before further purification. nih.gov
Advanced Chromatographic Purification Techniques (e.g., preparative HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of polar metabolites like vitamin D glucuronides. nih.gov It offers high resolution, allowing for the separation of the target compound from closely related impurities.
Key aspects of preparative HPLC for deuterated glucuronide purification include:
Column Selection: Both normal-phase and reversed-phase chromatography can be employed.
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This can be effective for separating isomers. nih.gov
Reversed-Phase HPLC: This is the more common method, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). researchgate.netresearchgate.net This technique is highly effective for separating compounds based on differences in hydrophobicity.
Mobile Phase Gradient: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the target glucuronide from both less polar precursors and other polar byproducts. bham.ac.uk
Detection: A UV detector is commonly used, as the secosteroid structure contains a chromophore that absorbs UV light. researchgate.net Collected fractions corresponding to the desired peak are then combined and the solvent is removed to yield the purified product.
A two-step HPLC process is sometimes used, where an initial preparative HPLC run provides a partially purified fraction, which is then subjected to a second, analytical-scale HPLC for final polishing. nih.gov
Purity Assessment and Quality Control of Synthesized Standards
Ensuring the high purity of a synthesized standard like this compound is paramount for its use in quantitative analysis. avantiresearch.com Purity assessment involves determining both the chemical purity and the isotopic purity of the compound.
Chemical Purity: This refers to the percentage of the desired compound in the sample, relative to any other chemical entities (e.g., starting materials, byproducts, isomers).
Method: Analytical HPLC with UV or mass spectrometric detection is the standard method for assessing chemical purity. The sample is analyzed on a calibrated system, and the peak area of the target compound is compared to the total area of all observed peaks.
Acceptance Criteria: For use as a reference standard, chemical purity is typically required to be greater than 98%.
Isotopic Purity: This measures the extent of deuterium incorporation in the labeled molecule and is a critical parameter for internal standards. researchgate.net It defines the distribution of different isotopologues (e.g., d6, d5, d4... d0) in the sample. avantiresearch.com
Method: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic purity. researchgate.netalmacgroup.com By analyzing the mass spectrum of the molecular ion, the relative intensities of the peaks corresponding to the fully labeled compound (d6) and any incompletely labeled or unlabeled (d0) species can be measured. almacgroup.com
Importance: A high isotopic purity is crucial to prevent interference in quantitative assays. The presence of a significant amount of the unlabeled (d0) form in the internal standard can artificially inflate the measured concentration of the endogenous analyte. avantiresearch.com
The data from these analyses are compiled into a certificate of analysis that validates the quality of the synthesized standard.
Table 1: Example Data for Quality Control of this compound
| Parameter | Method | Specification | Result |
| Chemical Purity | HPLC-UV (265 nm) | ≥ 98.0% | 99.2% |
| Isotopic Purity | LC-HRMS | ≥ 98% d6 | 99.5% d6 |
| Isotopic Distribution | LC-HRMS | Report Values | d6: 99.5%d5: 0.4%d0-d4: <0.1% |
| Identity Confirmation | ¹H-NMR, LC-MS/MS | Conforms to structure | Conforms |
Advanced Analytical Methodologies for the Detection and Quantification of Secalciferol 3 Glucuronide D6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a cornerstone technique for the quantification of vitamin D metabolites in complex biological matrices due to its superior sensitivity and specificity. nih.gov The use of stable isotope-labeled internal standards, such as Secalciferol (B192353) 3-Glucuronide-d6, is essential for correcting for matrix effects and variations during sample preparation and analysis. researchgate.net
Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides rapid and high-resolution separation of vitamin D metabolites, which is critical for resolving isomers and other interfering compounds. researchgate.net The development of robust UPLC methods involves careful selection of the stationary phase, mobile phase composition, and gradient conditions to achieve optimal separation.
Commonly, reversed-phase columns, such as C18 or Phenyl columns, are employed for the separation of these relatively nonpolar compounds. researchgate.netnih.gov Mobile phases typically consist of an aqueous component with an acid additive like formic or acetic acid and an organic modifier like methanol or acetonitrile. nih.govnih.gov Gradient elution is standard, allowing for efficient separation of a wide range of metabolites within a short analysis time. researchgate.net
Table 1: Representative UPLC-MS/MS Parameters for Vitamin D Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters Acquity BEH C18 (1.7 µm), 2.1 × 100 mm | researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid (+5 mM Methylamine) | researchgate.net |
| Mobile Phase B | Methanol with 0.1% Formic Acid | nih.gov |
| Flow Rate | 0.3 - 0.4 mL/min | researchgate.netnih.gov |
| Gradient | Gradient elution from ~50-65% B to 98-100% B | researchgate.netnih.gov |
| Injection Volume | 10 µL | nih.gov |
| Column Temperature | 40-50°C | nih.govnih.gov |
Effective ionization is critical for achieving low detection limits. Vitamin D and its metabolites often exhibit low ionization efficiency. mdpi.com To overcome this, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is frequently used. This reagent reacts with the cis-diene moiety of the vitamin D structure, significantly enhancing positive mode electrospray ionization (ESI) efficiency. researchgate.netresearchgate.net
In tandem mass spectrometry, collision-induced dissociation (CID) is used to fragment the precursor ion into characteristic product ions. For glucuronide conjugates, a common and diagnostic fragmentation pathway is the neutral loss of the glucuronic acid moiety (176 Da). The specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provide high specificity for quantification. For Secalciferol 3-Glucuronide-d6, the precursor ion would be its protonated (or otherwise adducted) molecule, and a key product ion would result from the loss of the deuterated glucuronide group. The mass difference from the d6 label ensures that it is distinguishable from the endogenous, non-labeled compound.
A rigorous method validation is required to ensure the reliability of quantitative data. This process is performed across various research matrices, including animal biofluids (plasma, serum, urine), cell lysates, tissue homogenates, and in vitro incubation media. cstti.com Validation assesses several key parameters.
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. nih.gov
Accuracy and Precision: Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter among a series of measurements. Intra- and inter-assay precision are typically evaluated, with coefficients of variation (CV) below 15% being acceptable. researchgate.netresearchgate.net
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For deuterated vitamin D metabolites, LLOQs in the low pg/mL or sub-nmol/L range are achievable. researchgate.net
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. researchgate.net
Recovery and Stability: The extraction efficiency of the analyte from the matrix and its stability under various storage and processing conditions.
Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Deuterated Analogs
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | researchgate.net |
| Intra-assay Precision (CV%) | < 15% | researchgate.net |
| Inter-assay Precision (CV%) | < 15% | researchgate.netresearchgate.net |
| Accuracy (% Bias) | Within ±15% of nominal value | researchgate.net |
| LLOQ Signal-to-Noise Ratio | ≥ 5 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
While LC-MS/MS is the primary tool for quantification, NMR spectroscopy is invaluable for definitive structural confirmation, determining the exact position of isotopic labels, and assessing the purity of the deuterated standard itself.
Confirming the precise location of the six deuterium (B1214612) atoms in this compound is essential for its validation as an internal standard. Advanced 2D-NMR experiments are powerful tools for this purpose.
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings, helping to trace out the proton network of the molecule.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. In a deuterated compound, the absence of a cross-peak at a specific carbon's chemical shift indicates that the attached proton has been replaced by a deuteron.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing further structural connectivity information.
Deuterium-Decoupled ¹H-¹³C Correlation: This specialized technique is particularly useful for observing stereospecifically labeled methylene (CDH) groups. The large upfield deuterium-induced isotope shift on the ¹³C resonance cleanly separates the correlation peaks of partially deuterated carbons from those of unlabeled material, confirming the site of labeling. cdnsciencepub.com
By combining these techniques, a complete and unambiguous assignment of the molecule's structure can be achieved, verifying that the deuterium labels are in the intended positions.
Quantitative NMR (qNMR) is a primary analytical method for determining the purity and concentration of chemical substances, including deuterated standards, with traceability to the International System of Units (SI). fujifilm.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.combwise.kr
The internal standard method is most commonly used for purity assessment. In this approach, a certified reference material (the internal standard) of known purity is accurately weighed and mixed with a precisely weighed amount of the deuterated analog (e.g., this compound). fujifilm.com The purity of the analyte is then calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard. amazonaws.com
Several conditions must be met to ensure an accurate qNMR measurement:
The internal standard must be of high, certified purity.
Signals chosen for integration from both the analyte and the internal standard must not overlap with each other or with any impurity signals.
Both the analyte and the standard must be completely dissolved in a suitable deuterated solvent. emerypharma.com
NMR acquisition parameters, such as the relaxation delay, must be optimized to ensure complete relaxation of all relevant nuclei between scans, which is crucial for accurate integration.
qNMR provides a highly accurate assessment of the molar purity of this compound, which is critical for its use in preparing accurate calibration standards for LC-MS/MS analysis. amazonaws.com
Application of this compound as an Internal Standard
In the field of quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a proper internal standard is crucial for achieving accurate and reliable results. scispace.com this compound is a deuterium-labeled version of the endogenous vitamin D metabolite, Secalciferol 3-Glucuronide. Its application as an internal standard is paramount for the precise quantification of its non-labeled counterpart in complex biological matrices for research purposes.
An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the analytical instrument. chromforum.org Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry. mdpi.com This is because the addition of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, such as polarity, solubility, and ionization efficiency. scispace.com Consequently, the deuterated standard co-elutes with the native analyte during chromatography and experiences nearly identical effects during sample preparation and analysis. texilajournal.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for quantifying compounds in a sample. up.ac.zawikipedia.org The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte (the "spike" or internal standard), such as this compound, to the sample before any processing or extraction steps. osti.govbritannica.com
Once added, the labeled internal standard and the native (unlabeled) analyte are assumed to form a homogenous mixture and behave identically throughout the entire analytical procedure, including extraction, purification, and derivatization. osti.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.
The mass spectrometer is capable of differentiating between the native analyte and the isotopically labeled standard based on their difference in mass-to-charge ratio (m/z). britannica.com The instrument measures the ratio of the signal intensity of the native analyte to that of the labeled internal standard. osti.govyoutube.com Because the amount of the internal standard added to the sample is precisely known, this measured ratio allows for the direct and accurate calculation of the unknown concentration of the native analyte in the original sample. wikipedia.orgosti.gov This ratiometric measurement is the key to the power of IDMS, as it corrects for variations in sample recovery and instrumental response, which are common sources of error in other quantification methods. youtube.com
The analysis of endogenous compounds like Secalciferol 3-Glucuronide in complex biological samples such as plasma, serum, or urine presents significant analytical challenges. amegroups.orgmdpi.com These matrices contain a multitude of other components, including proteins, lipids, salts, and other metabolites, which can interfere with the analysis. chromatographytoday.com This phenomenon, known as the "matrix effect," can unpredictably suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results. chromatographytoday.com
The use of this compound as an internal standard in an IDMS framework is the most effective strategy to overcome these challenges. lcms.cz Because the deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects. chromforum.orgtexilajournal.com If the signal for the native analyte is suppressed by 20% due to matrix interference, the signal for the co-eluting d6-internal standard will also be suppressed by a nearly identical margin. Since the quantification is based on the ratio of the two signals, the suppressive effect is canceled out, preserving the accuracy of the measurement. texilajournal.com
This corrective ability significantly enhances both the accuracy (closeness to the true value) and precision (reproducibility) of the assay. Research studies quantifying vitamin D metabolites and other endogenous compounds have consistently demonstrated that methods employing stable isotope-labeled internal standards exhibit lower coefficients of variation (CV%) and improved recovery compared to methods using other types of internal standards or external calibration alone. nih.gov For instance, the use of a deuterated internal standard can reduce the relative standard deviation (RSD) of measurements significantly, often bringing it well below the 15% threshold typically required for bioanalytical method validation. lcms.cz
The table below illustrates the typical performance improvement seen in a bioanalytical assay when a stable isotope-labeled internal standard (SIL-IS) is used compared to a structural analog internal standard (A-IS) or no internal standard (No-IS) in a complex matrix.
| Parameter | No Internal Standard | Analog Internal Standard (A-IS) | SIL-Internal Standard (SIL-IS) |
| Mean Accuracy (% Bias) | ± 25-40% | ± 10-20% | < ± 5% |
| Precision (% RSD) | > 20% | 10-15% | < 5-10% |
| Matrix Effect Variability | High | Moderate | Low / Compensated |
| Recovery Variability | High | Moderate | Compensated |
This table presents representative data ranges compiled from general bioanalytical literature; it is for illustrative purposes to show the comparative advantages of using a SIL-IS like this compound.
By compensating for variations in sample extraction, handling, and matrix-induced signal fluctuation, this compound ensures that the quantitative data generated for its unlabeled counterpart is robust, reliable, and suitable for rigorous scientific research. mdpi.com
Metabolic Characterization and Enzymology of Secalciferol Glucuronidation
Identification of Responsible UDP-Glucuronosyltransferase (UGT) Isoforms
The conversion of Secalciferol (B192353) to its glucuronide conjugate is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. Identifying the specific UGT isoforms responsible is key to understanding the variability and regulation of this metabolic pathway.
While direct studies profiling a comprehensive panel of recombinant human UGTs for Secalciferol (24,25-dihydroxyvitamin D3) glucuronidation are not extensively detailed in the available literature, significant insights can be drawn from research on its immediate precursor, 25-hydroxyvitamin D3 (25OHD3). Studies utilizing recombinant human UGTs have identified two primary isozymes, UGT1A4 and UGT1A3, as the principal catalysts for 25OHD3 glucuronidation in the human liver. nih.govnih.gov
In a screening of twelve human UGT isozymes, only UGT1A4 and UGT1A3 demonstrated significant activity towards 25OHD3. nih.gov Other isoforms tested showed no detectable catalytic activity under the experimental conditions. nih.gov Given the structural similarity between 25OHD3 and Secalciferol, it is highly probable that UGT1A4 and UGT1A3 are also the main enzymes responsible for the glucuronidation of Secalciferol.
| UGT Isoform | Relative Activity |
|---|---|
| UGT1A4 | High |
| UGT1A3 | Moderate |
| UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, UGT2B17 | No Detectable Activity |
This data is based on studies of 25-hydroxyvitamin D3, the precursor to Secalciferol, and is presented as a strong indicator of the likely isoforms involved in Secalciferol glucuronidation. nih.gov
| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|
| UGT1A4 | 25OHD3-25-glucuronide | 6.39 ± 0.38 | 7.35 ± 0.20 |
| 25OHD3-3-glucuronide | 2.16 ± 0.16 | 0.93 ± 0.02 | |
| UGT1A3 | 25OHD3-25-glucuronide | 3.95 ± 0.35 | 1.74 ± 0.10 |
| 25OHD3-3-glucuronide | 5.90 ± 0.38 | 0.56 ± 0.03 |
Data presented are for the precursor 25-hydroxyvitamin D3. nih.gov
In Vitro Metabolic Studies of Secalciferol 3-Glucuronide Formation
In vitro systems are essential for studying metabolic pathways in a controlled environment. Various models, from subcellular fractions to whole cells, have been employed to investigate the formation of Secalciferol 3-Glucuronide.
Microsomes, which are vesicles of endoplasmic reticulum, contain a high concentration of UGT enzymes and are a standard tool for studying phase II metabolism. Research using rat liver microsomes has directly demonstrated the formation of Secalciferol glucuronides. nih.gov
In these experiments, when Secalciferol (24,25-dihydroxyvitamin D3) was incubated with the rat liver microsomal fraction, two main products were formed in nearly equal amounts: the 3-glucuronide and the 24-glucuronide. nih.gov A much smaller quantity of the 25-glucuronide was also detected. nih.gov This confirms that liver microsomes are a competent system for the in vitro synthesis of Secalciferol 3-Glucuronide. Additionally, studies have shown that homogenates of rat intestine can deconjugate these glucuronides, suggesting a potential for enterohepatic circulation of Secalciferol. nih.gov
Whole-cell models, such as hepatocytes and enterocytes, provide a more physiologically complete system by including co-factor generation and transport processes. While direct measurement of Secalciferol glucuronidation in non-human cell lines is not widely reported, these models are frequently used to study the metabolism of Secalciferol and other vitamin D metabolites.
For instance, the human hepatocyte cell line HepG2 has been used to investigate the signaling pathways activated by Secalciferol, demonstrating the cell line's capacity to process this metabolite. nih.gov Furthermore, enterocytes are known to be a site of vitamin D metabolism. Studies using rat intestinal mucosa homogenates have shown the ability to produce metabolites of 1,25-dihydroxyvitamin D3, establishing the intestine as a metabolically active site for these compounds. nih.gov Cell lines like Caco-2 are also used to model intestinal metabolism of vitamin D metabolites. mdpi.com The use of these cell models in studying the broader metabolism of vitamin D compounds suggests their utility for investigating the specific pathway of Secalciferol glucuronidation.
The process of glucuronidation is dependent on specific cellular components. The most critical co-factor for any UGT-catalyzed reaction is uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), which serves as the donor of the glucuronic acid moiety. In vitro microsomal assays have confirmed that the formation of Secalciferol 3-Glucuronide is entirely dependent on the presence of UDPGA in the incubation mixture. nih.gov
While specific inhibitors of Secalciferol glucuronidation have not been reported, knowledge of the responsible UGT isoforms allows for the prediction of likely inhibitors. As evidence points to UGT1A4 being a key enzyme, known inhibitors of this isoform can be expected to block Secalciferol glucuronidation. Hecogenin is a known selective inhibitor of UGT1A4 and has been shown to inhibit the glucuronidation of other substrates catalyzed by this enzyme. nih.gov Therefore, it is a probable inhibitor of Secalciferol 3-Glucuronide formation.
Pharmacokinetic Disposition of Secalciferol 3-Glucuronide in Pre-clinical Models
The pharmacokinetic profile of secalciferol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), has been investigated in several pre-clinical animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. While specific studies on "Secalciferol 3-Glucuronide-d6" are not available in the public domain, inferences can be drawn from studies on secalciferol and other vitamin D compounds. The "-d6" designation indicates that the molecule is a deuterated version of secalciferol 3-glucuronide, commonly used as an internal standard in analytical assays, and its pharmacokinetic properties are expected to be very similar to the non-deuterated form.
Glucuronidation is a major metabolic pathway for the detoxification and elimination of various compounds, including vitamin D and its analogs. This process involves the conjugation of glucuronic acid to the substrate, rendering it more water-soluble and facilitating its excretion. In the context of secalciferol, the formation of secalciferol 3-glucuronide is a critical step in its metabolic clearance.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Pre-clinical studies, primarily in rats and minipigs, have shed light on the ADME properties of secalciferol. Following oral administration, secalciferol is absorbed from the gastrointestinal tract.
Distribution: Upon entering the systemic circulation, secalciferol, being a lipophilic molecule, is expected to be widely distributed in the body. A study on a similar vitamin D analog, seocalcitol, in rats and minipigs revealed that at the time of maximum serum concentration (Tmax), the concentration in the liver was approximately 10-fold higher than in the serum, indicating significant hepatic uptake. nih.gov Adipose tissue also serves as a major storage site for vitamin D and its metabolites.
Metabolism: The liver is the primary site of secalciferol metabolism. The initial metabolic steps for vitamin D analogs often involve hydroxylation reactions catalyzed by cytochrome P450 enzymes. For seocalcitol, the major metabolites identified in the liver were various isomers of 26-hydroxy seocalcitol. nih.gov Following hydroxylation, secalciferol undergoes conjugation with glucuronic acid to form secalciferol 3-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on 25-hydroxyvitamin D3 have identified UGT1A4 and UGT1A3 as the principal enzymes responsible for its glucuronidation in the human liver. nih.gov It is plausible that these or similar UGT isoforms are involved in the glucuronidation of secalciferol at the 3-hydroxyl position.
Excretion: The resulting water-soluble glucuronide conjugate is then primed for excretion from the body. The primary route of excretion for glucuronidated vitamin D metabolites is through the bile into the feces. A smaller proportion may be excreted in the urine.
| Pharmacokinetic Parameter | Rat (Male) | Rat (Female) | Minipig (Male & Female) |
| Serum Half-life (T½) | 3 hours | 8 hours | 8 hours |
| Liver-to-Serum Concentration Ratio at Tmax | ~10 | ~10 | ~10 |
Data adapted from a study on the vitamin D analog, seocalcitol. nih.gov
Tissue-Specific Glucuronidation and Distribution Patterns in Experimental Animals
While the liver is the main organ for glucuronidation, UGT enzymes are also present in other tissues, including the intestine, kidneys, and lungs, suggesting that tissue-specific glucuronidation of secalciferol may occur. nih.gov The intestine, in particular, can contribute to the first-pass metabolism of orally administered drugs.
The distribution of secalciferol and its glucuronide metabolite is influenced by their physicochemical properties. The parent compound, being lipophilic, can readily cross cell membranes and distribute into various tissues. In contrast, secalciferol 3-glucuronide is more hydrophilic, which generally restricts its distribution to the extracellular fluid and facilitates its elimination.
Studies on vitamin D3 have shown that its metabolites are distributed to various tissues including the liver, kidney, bone, and adipose tissue. nih.govnih.gov It is anticipated that secalciferol and its glucuronide would follow a similar distribution pattern, with the parent compound accumulating in fatty tissues and the glucuronide being more prominent in organs involved in metabolism and excretion like the liver and kidney.
Biliary Excretion and Enterohepatic Recirculation in Animal Models
Biliary excretion is a significant pathway for the elimination of secalciferol 3-glucuronide. After its formation in the liver, the glucuronide conjugate is actively transported into the bile. Studies in humans with biliary fistulas have shown that a significant percentage of administered radioactively labeled vitamin D is excreted in the bile as polar metabolites, including glucuronides. nih.govnih.gov
Biological and Biochemical Significance of Secalciferol 3 Glucuronide
Receptor Interactions and Functional Consequences
The biological activities of vitamin D compounds are predominantly mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. wikipedia.org
Binding Affinity to Vitamin D Receptor (VDR) and Other Nuclear Receptors in Cell-Based Assays
Therefore, it is highly probable that Secalciferol (B192353) 3-Glucuronide exhibits a very low, if any, direct binding affinity for the VDR in its conjugated form.
Illustrative Data Table: Predicted VDR Binding Affinity
| Compound | Predicted VDR Binding Affinity (Relative to Calcitriol) |
| Calcitriol (1,25-dihydroxyvitamin D3) | 100% |
| Secalciferol | Lower than Calcitriol |
| Secalciferol 3-Glucuronide | Negligible |
Note: This table is illustrative and based on general principles of steroid hormone glucuronidation, not on direct experimental data for Secalciferol 3-Glucuronide.
Modulation of Gene Transcription and Protein Expression in Cellular Models
Consistent with its predicted low VDR binding affinity, Secalciferol 3-Glucuronide is not expected to directly modulate the transcription of VDR target genes in cellular models. The activation of VDR and subsequent gene transcription is contingent on ligand binding. nih.gov However, in cellular models that possess β-glucuronidase activity, Secalciferol 3-Glucuronide could be hydrolyzed to release the parent compound, Secalciferol. This liberated Secalciferol could then potentially bind to the VDR and modulate gene expression.
Studies on other vitamin D glucuronides, such as 25-hydroxyvitamin D3-3β-glucuronide (25OHD-Gluc), have shown that they can induce VDR-dependent gene expression in colon cell lines, but this effect is dependent on the presence of bacterial β-glucuronidases to cleave the glucuronide moiety. nih.gov In the absence of such enzymatic activity, the glucuronidated form is inactive. nih.gov This suggests that any observed effects of Secalciferol 3-Glucuronide on gene expression in cellular models would likely be indirect and dependent on its deconjugation.
Cellular Uptake, Transport, and Efflux Mechanisms
The cellular disposition of glucuronidated compounds is largely governed by a suite of membrane transporters.
Role of Membrane Transporters (e.g., OATPs, MRPs) in Glucuronide Disposition
While specific transporters for Secalciferol 3-Glucuronide have not been identified, the transport of other glucuronidated metabolites is well-characterized. Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs) are key players in the uptake and efflux of glucuronides, respectively. sdu.dknih.gov
It is plausible that OATPs, expressed on the basolateral membrane of hepatocytes and other cells, could mediate the uptake of circulating Secalciferol 3-Glucuronide from the bloodstream into cells. Conversely, MRPs, which are ATP-dependent efflux pumps, are known to transport glucuronide conjugates out of cells, for instance, from hepatocytes into bile. sdu.dk Studies have shown that treatment with vitamin D analogs can upregulate the expression of MRP2 and MRP4 in Caco-2 cells, suggesting a role for these transporters in the disposition of vitamin D metabolites and their conjugates. nih.govresearchgate.net
Illustrative Data Table: Potential Transporters of Secalciferol 3-Glucuronide
| Transporter Family | Potential Role | Cellular Location (Example) |
| OATP (Organic Anion Transporting Polypeptide) | Cellular Uptake | Basolateral membrane of hepatocytes |
| MRP (Multidrug Resistance-Associated Protein) | Cellular Efflux | Apical membrane of hepatocytes (into bile) |
Note: This table is based on the known functions of these transporter families with other glucuronidated compounds and is not based on direct experimental evidence for Secalciferol 3-Glucuronide.
Intracellular Distribution and Compartmentation Studies
There is a lack of specific studies on the intracellular distribution and compartmentation of Secalciferol 3-Glucuronide. As a relatively polar molecule, its passive diffusion across intracellular membranes would be limited. Its distribution would likely be influenced by the expression and localization of the aforementioned transporters. Following potential uptake into the cell, it may be compartmentalized within the cytosol before being subjected to efflux or potential deconjugation.
Metabolic Stability and Potential for Deconjugation
The metabolic stability of Secalciferol 3-Glucuronide is a critical determinant of its biological activity. In its conjugated form, it is considered metabolically stable and biologically inactive. However, its potential for deconjugation to the active aglycone is of significant biological relevance.
The primary mechanism for the deconjugation of glucuronides is enzymatic hydrolysis by β-glucuronidases. oup.comnih.gov These enzymes are notably abundant in the gut microbiota of the large intestine. nih.gov This has led to the concept of an enterohepatic circulation of vitamin D metabolites, where glucuronidated forms are excreted in the bile, travel to the intestine, and are reactivated by bacterial enzymes in the colon. nih.gov This localized reactivation allows for targeted effects of vitamin D in the colon without significantly increasing systemic levels of the active hormone. nih.govphysiology.org Studies on 24,25-dihydroxyvitamin D3 have shown that its monoglucuronide form can be deconjugated by rat intestine homogenate, supporting the idea of enterohepatic circulation. nih.gov
Enzymatic Hydrolysis by β-Glucuronidase in Biological Systems
In biological systems, Secalciferol 3-Glucuronide can be cleaved by the enzyme β-glucuronidase. This enzymatic hydrolysis releases the parent compound, Secalciferol, and D-glucuronic acid. qmul.ac.uk The reaction is significant in the enterohepatic circulation, where glucuronidated compounds excreted in the bile can be hydrolyzed by bacterial β-glucuronidase in the gut, allowing the parent compound to be reabsorbed. medchemexpress.com
The efficiency of this hydrolysis can be influenced by the source of the β-glucuronidase, with different enzymes exhibiting varying substrate specificities. nih.gov For instance, preparations from Helix pomatia are widely used for the simultaneous hydrolysis of β-glucuronides and sulfate (B86663) esters in biological fluids like urine. sigmaaldrich.com The study of this enzymatic process is critical for understanding the local activation and systemic bioavailability of vitamin D metabolites.
Implications for Bioavailability of the Parent Compound from the Glucuronide
The process of glucuronidation and subsequent hydrolysis has direct implications for the bioavailability of Secalciferol. While glucuronidation generally increases water solubility and facilitates excretion, the enzymatic hydrolysis in tissues or the gut can reverse this process, creating a local pool of the active metabolite. medchemexpress.com This deconjugation is a key step in what is known as the enterohepatic circulation of vitamin D metabolites.
Role as a Circulating Metabolite in Pre-clinical Studies
In preclinical research, the measurement of circulating metabolites is fundamental to understanding pharmacology and toxicology. Secalciferol 3-Glucuronide-d6 is synthesized for use as an internal standard in mass spectrometry-based assays, allowing for precise quantification of the endogenous, non-labeled Secalciferol 3-Glucuronide.
Biomarker Potential in Animal Models for Metabolic Status and Disease Progression
The profiling of vitamin D metabolites, including glucuronidated forms, holds significant potential for diagnosing and monitoring diseases related to calcium and phosphate (B84403) homeostasis. researchgate.net In animal models, tracking the levels of Secalciferol and its conjugates can provide insights into the metabolic status and the progression of various diseases, such as chronic kidney disease (CKD). nih.govnih.gov
The use of metabolomics allows for a comprehensive analysis of all metabolites, offering a more detailed picture of the metabolic pathways affected by a particular condition. metabolon.commdpi.com This approach can help identify novel biomarkers for disease screening and therapeutic monitoring.
Comparative Metabolic Profiling in Various Pre-clinical Disease Models
Comparative metabolic profiling in different preclinical disease models is essential for understanding the specific roles of vitamin D metabolites in various pathologies. By measuring the levels of Secalciferol and its glucuronide in different animal models of disease, researchers can elucidate the tissue-specific metabolism and function of this vitamin D metabolite. nih.gov
Computational and in Silico Modeling Approaches
Molecular Docking and Dynamics Simulations for UGT-Substrate Interactions
Molecular docking and dynamics simulations are invaluable tools for visualizing and analyzing the interaction between a substrate and an enzyme at the atomic level. In the context of Secalciferol (B192353) 3-Glucuronide-d6, these techniques can elucidate the intricacies of its formation via UGT-mediated glucuronidation.
Molecular docking simulations can predict the most favorable binding orientation of secalciferol within the active site of various UGT isoforms. This is crucial as the position of the substrate determines which hydroxyl group is accessible for glucuronidation. For vitamin D analogs, which often possess multiple potential sites for glucuronidation, identifying the preferred binding mode is key to predicting the major metabolites. For instance, in vitro studies on 25-hydroxyvitamin D3 have shown that both the 3- and 25-hydroxyl groups can be glucuronidated. Computational docking could help rationalize the observed regioselectivity by comparing the binding energies and poses of secalciferol leading to either 3-O-glucuronidation or glucuronidation at other positions.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the enzyme-substrate complex and the conformational changes that occur during the catalytic process. MD simulations provide a dynamic view of the interactions, allowing researchers to observe the flexibility of the active site and the substrate. This can reveal key amino acid residues that stabilize the substrate in a catalytically competent orientation for the nucleophilic attack by the glucuronic acid moiety from the UDP-glucuronic acid (UDPGA) cofactor. While direct studies on secalciferol glucuronidation are limited, research on other xenobiotics has successfully used these methods to understand UGT-substrate interactions.
The replacement of hydrogen with deuterium (B1214612) in Secalciferol 3-Glucuronide-d6 can influence its metabolic profile, a phenomenon known as the kinetic isotope effect. While the primary impact of deuteration is on the rate of bond cleavage during metabolism, computational methods can also explore more subtle effects on enzyme-substrate binding.
Advanced computational models play a pivotal role in the design of deuterated drugs by simulating their pharmacokinetic properties. alfa-chemistry.com Molecular dynamics studies, in particular, help in understanding how deuterium affects bond strength, molecular stability, and interactions with biological targets. alfa-chemistry.com
Quantitative Structure-Activity Relationships (QSAR) and Structure-Metabolism Relationships (QSMR)
QSAR and QSMR models are statistical approaches that correlate the structural or physicochemical properties of a series of compounds with their biological activity or metabolic fate. These models are particularly useful for predicting the metabolic behavior of new or unstudied compounds like secalciferol and its analogs.
QSAR and QSMR models can be developed to predict the site and rate of glucuronidation for a series of secalciferol analogs. By training a model on a dataset of known UGT substrates with experimentally determined glucuronidation profiles, it is possible to identify the key molecular descriptors that govern their metabolism. These descriptors can include electronic properties (e.g., partial charges on hydroxyl groups), steric features (e.g., molecular shape and size), and lipophilicity.
For a new secalciferol analog, these descriptors can be calculated, and the trained QSAR/QSMR model can then predict its likelihood of undergoing glucuronidation and the probable site of conjugation. Several studies have successfully developed QSAR models for predicting UGT-mediated metabolism of various xenobiotics. These models can be valuable tools for the early-stage screening of new vitamin D analogs to identify those with desirable metabolic profiles.
Table 1: Hypothetical QSAR Model Parameters for UGT Substrates
| Descriptor | Type | Influence on Glucuronidation Rate |
| LogP | Lipophilicity | Positive correlation up to a certain threshold |
| pKa of hydroxyl group | Electronic | Lower pKa may favor glucuronidation |
| Steric hindrance around hydroxyl group | Steric | Negative correlation |
| Number of hydrogen bond donors/acceptors | Topological | Can influence binding to UGT active site |
Beyond predicting metabolism, QSAR models can also be used to correlate the structural features of secalciferol analogs with their biological activity, for example, their affinity for the vitamin D receptor (VDR). By combining metabolic predictions from QSMR models with activity predictions from QSAR models, a more comprehensive understanding of the structure-activity-metabolism relationship can be achieved.
This integrated approach would allow for the rational design of new secalciferol analogs with optimized properties, such as high biological activity and a metabolic profile that favors the formation of less active or more readily excretable metabolites. For instance, a desirable analog might have high affinity for the VDR but also be a good substrate for UGTs, leading to efficient clearance.
Pharmacokinetic Modeling and Simulation (PBPK) for Metabolite Disposition in Animal Models
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. A PBPK model for secalciferol and its deuterated glucuronide metabolite can be developed to predict their disposition in animal models and, eventually, in humans.
The PBPK model would consist of a series of compartments representing different organs and tissues, connected by blood flow. Each compartment would be described by physiological parameters (e.g., tissue volume, blood flow rate) and compound-specific parameters (e.g., tissue-to-plasma partition coefficients, metabolic clearance rates).
Table 2: Key Components of a PBPK Model for Secalciferol and its Metabolite
| Component | Description | Data Source |
| System Parameters | Physiological parameters of the animal model (e.g., organ volumes, blood flow rates). | Literature, experimental data |
| Compound Parameters (Secalciferol) | Physicochemical properties, intestinal absorption rate, systemic clearance, tissue partitioning. | In vitro experiments, QSAR predictions |
| Metabolite Parameters (this compound) | Formation rate from secalciferol, distribution, and elimination rate. | In vitro metabolism studies, theoretical calculations |
By incorporating in vitro metabolism data for the glucuronidation of secalciferol by UGTs, the PBPK model can simulate the formation and subsequent disposition of this compound. The model could predict the concentration-time profiles of both the parent drug and its metabolite in various tissues.
Development of Physiologically Based Pharmacokinetic Models for Secalciferol Glucuronides
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful methodology that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body based on physiological and physicochemical parameters. The development of a PBPK model for secalciferol glucuronides would be a multi-step process, integrating in vitro data with physiological information to predict the compound's fate in vivo.
Model Structure and Key Components:
A typical PBPK model for secalciferol glucuronides would consist of interconnected compartments representing major organs and tissues, such as the liver, kidney, intestine, and others, linked by blood flow. nih.gov The fundamental components of such a model would include:
Physiological Parameters: These include organ volumes, blood flow rates, and tissue composition, which are generally well-established for various preclinical species.
Compound-Specific Parameters: These are determined experimentally and include:
Partition Coefficients: These describe how the compound distributes between tissues and blood.
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, affecting its availability for distribution and elimination.
Metabolic Clearance: The rate at which the compound is metabolized, primarily in the liver, by enzymes such as UDP-glucuronosyltransferases (UGTs) for glucuronide conjugation.
Renal and Biliary Clearance: The rates of elimination of the compound through urine and bile.
Illustrative Data for a Hypothetical PBPK Model of Secalciferol Glucuronide in Rats:
| Parameter | Value | Source |
|---|---|---|
| Body Weight (kg) | 0.25 | Standard physiological data |
| Cardiac Output (L/h/kg) | 14.0 | Standard physiological data |
| Liver Volume (L/kg) | 0.04 | Standard physiological data |
| Kidney Volume (L/kg) | 0.007 | Standard physiological data |
| LogP (Octanol-Water Partition Coefficient) | 2.5 (estimated) | In silico prediction |
| Fraction Unbound in Plasma (fu) | 0.05 (estimated) | In vitro measurement |
| Intrinsic Hepatic Clearance (CLint,hep) (µL/min/mg protein) | 15 (estimated) | In vitro metabolism study |
| Biliary Clearance (CLbiliary) (L/h/kg) | 0.1 (estimated) | In vivo animal study |
Model Development and Refinement:
The initial model would be constructed using these parameters. The model's predictions would then be compared against experimental data from preclinical species. Any discrepancies would lead to a refinement of the model, potentially involving the adjustment of sensitive parameters or the inclusion of additional physiological processes, such as active transport. For vitamin D and its analogues, PBPK models have been developed to understand their complex pharmacokinetics. nih.govbohrium.comresearchgate.net These models can be adapted and extended to predict the behavior of their glucuronide metabolites.
Prediction of Tissue Concentrations and Excretion Profiles in Experimental Species
Once a PBPK model for secalciferol glucuronides is developed and validated, it can be used to predict the concentration of the compound in various tissues over time, as well as its excretion profile.
Prediction of Tissue Concentrations:
The model can simulate the distribution of secalciferol glucuronide into different tissues, providing valuable information on potential target organs for efficacy or toxicity. For instance, studies on the parent compound, secalciferol, have shown that its concentration in the liver can be significantly higher than in serum. nih.gov A PBPK model could predict whether this preferential distribution also occurs for its glucuronide metabolite.
Illustrative Predicted Tissue Concentrations of Secalciferol Glucuronide in Rats:
| Tissue | Predicted Peak Concentration (ng/g) | Time to Peak (hours) |
|---|---|---|
| Liver | 50 | 2 |
| Kidney | 25 | 1.5 |
| Intestine | 15 | 3 |
| Plasma | 5 | 1 |
Prediction of Excretion Profiles:
The PBPK model can also simulate the elimination of secalciferol glucuronide from the body through various routes. For vitamin D metabolites, biliary excretion is a significant pathway, with metabolites being excreted into the feces. nih.gov Urinary excretion also contributes to the elimination of water-soluble metabolites. nih.gov The model can quantify the relative contributions of these excretion pathways.
Illustrative Predicted Excretion Profile of Secalciferol Glucuronide in Rats (as % of administered dose):
| Excretion Route | Predicted Cumulative Excretion (48 hours) |
|---|---|
| Bile (Feces) | 60% |
| Urine | 15% |
| Remaining in Body | 25% |
The use of deuterated standards like this compound is crucial in accurately measuring the concentrations of the unlabeled compound in biological matrices during the experimental phases of model development and validation. The stable isotope label allows for precise quantification by mass spectrometry, distinguishing the administered compound from any endogenous counterparts.
Applications in Advanced Research Models and Methodologies
Use in Developing High-Throughput Screening Assays for UGT Modulators Affecting Secalciferol (B192353) Metabolism
In the development of high-throughput screening (HTS) assays, Secalciferol 3-Glucuronide-d6 would serve as an indispensable internal standard. These assays are designed to rapidly test large numbers of compounds for their potential to modulate the activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the glucuronidation of secalciferol.
The process would typically involve incubating secalciferol with a UGT enzyme source (such as human liver microsomes or recombinant UGT enzymes) and a test compound. The reaction would then be "quenched," and a known amount of this compound would be added to each sample. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the amount of the non-labeled Secalciferol 3-Glucuronide produced can be accurately quantified relative to the stable, known concentration of the deuterated internal standard. This allows for the precise determination of the inhibitory or inductive effect of the test compound on secalciferol glucuronidation.
Table 1: Role of this compound in HTS Assays
| Assay Component | Role |
| Secalciferol | Substrate for the UGT enzyme |
| UGT Enzyme Source | Catalyst for the glucuronidation reaction |
| Test Compound | Potential modulator of UGT activity |
| This compound | Internal standard for accurate quantification |
| LC-MS/MS | Analytical platform for detection and quantification |
Application in Metabolomics Studies of Vitamin D Pathways in Non-Human Biological Systems
In non-human metabolomics studies, which aim to create a comprehensive profile of all metabolites in a biological system, this compound is essential for the accurate quantification of its endogenous, non-labeled counterpart. By adding this internal standard to samples (e.g., plasma, tissue homogenates) from animal models, researchers can correct for variability in sample preparation and mass spectrometer response.
This enables precise measurement of changes in Secalciferol 3-Glucuronide levels in response to various stimuli, such as genetic modifications, dietary changes, or exposure to xenobiotics. Such studies are critical for understanding the intricacies of vitamin D metabolism and its perturbations in various species.
Development of In Vitro-In Vivo Correlation (IVIVC) Models for Glucuronide Disposition in Pre-clinical Research
IVIVC models are mathematical relationships that predict the in vivo behavior of a substance from in vitro data. In the context of pre-clinical research on glucuronide disposition, this compound would be used to anchor the quantitative data from both in vitro and in vivo experiments.
For instance, in vitro studies might measure the rate of secalciferol glucuronidation in liver cells from a pre-clinical species. In parallel, in vivo studies would measure the plasma concentrations of secalciferol and its glucuronide over time after administration. In both sets of experiments, this compound would be used as an internal standard to ensure the accuracy of the concentration measurements. This high-quality data is a prerequisite for building a reliable IVIVC model that can predict how the glucuronide will be formed and eliminated in a living organism based on laboratory tests.
Utilization in Comparative Species Metabolism Studies (e.g., rodent vs. non-rodent animal models)
Understanding how the metabolism of secalciferol differs between species is crucial for extrapolating pre-clinical safety and efficacy data to humans. This compound facilitates these comparative studies by enabling the precise quantification of this specific metabolite across different animal models, such as rats, mice, dogs, and non-human primates.
By using a consistent internal standard, researchers can confidently compare the rate and extent of secalciferol glucuronidation in various species. This can reveal important differences in UGT enzyme activity and help in selecting the most appropriate animal model for further study.
Table 2: Comparative Glucuronidation Analysis
| Species | Biological Matrix | Analytical Role of this compound |
| Rat | Plasma, Liver Microsomes | Internal Standard for Quantification |
| Mouse | Plasma, Liver Microsomes | Internal Standard for Quantification |
| Dog | Plasma, Liver Microsomes | Internal Standard for Quantification |
| Non-Human Primate | Plasma, Liver Microsomes | Internal Standard for Quantification |
Role in Mechanistic Investigations of Drug-Metabolite Interactions
This compound is a valuable tool for investigating potential drug-metabolite interactions. For example, it can be used in studies to determine if other drugs or their metabolites interfere with the transport or further metabolism of Secalciferol 3-Glucuronide. By using the stable isotope-labeled version, researchers can distinguish the exogenously added metabolite from any endogenously produced amounts, allowing for a clear understanding of its fate in the presence of other compounds. This is particularly important for assessing the risk of altered vitamin D metabolite disposition when co-administered with other medications.
Future Research Directions for Secalciferol 3 Glucuronide D6
Elucidation of Uncharacterized Minor Glucuronide Metabolites of Secalciferol (B192353)
While the 3-glucuronide is a known conjugate of secalciferol, the complete metabolic profile, including minor glucuronidated species, remains to be fully elucidated. Future research should focus on identifying and characterizing these low-abundance metabolites. The presence of other hydroxyl groups on the secalciferol molecule suggests that positional isomers of glucuronidation are possible. Studies have shown that for other vitamin D metabolites, multiple glucuronide conjugates can be formed. nih.gov For example, 25-hydroxyvitamin D3 can be conjugated at different positions. nih.gov
Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques will be instrumental in this endeavor. acs.org The use of high-resolution mass spectrometry can aid in the differentiation of isomeric metabolites. acs.org The investigation into these minor metabolites is crucial as they may possess unique biological activities or serve as more sensitive biomarkers for specific physiological or pathological states.
Investigation of Non-UGT Mediated Glucuronidation Pathways
Glucuronidation is predominantly catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are located primarily in the liver. wikipedia.orgnih.gov However, the possibility of non-UGT mediated or atypical glucuronidation pathways for secalciferol warrants investigation. While UGTs are the main drivers of glucuronidation for a vast array of compounds including steroids, the full scope of xenobiotic and endobiotic metabolism is still an active area of research. wikipedia.orgcas.cz Future studies could explore potential non-enzymatic glucuronidation under specific physiological conditions or the involvement of other enzyme families that have not yet been associated with vitamin D metabolism. Research into extrahepatic glucuronidation, for instance in the intestine or kidneys, could also reveal alternative metabolic fates for secalciferol. cas.cz
Advanced Imaging Techniques for In Vivo Metabolite Tracking in Animal Models
The deuterium (B1214612) label on Secalciferol 3-Glucuronide-d6 makes it an ideal candidate for advanced in vivo imaging studies. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance-based technique that allows for the non-invasive, three-dimensional mapping of metabolic activity in real-time. researchgate.netresearchgate.net This technique could be adapted to track the distribution, accumulation, and clearance of this compound in animal models, providing unprecedented insights into its pharmacokinetics and tissue-specific roles.
| Imaging Technique | Principle | Potential Application for this compound |
| Deuterium Metabolic Imaging (DMI) | Magnetic resonance imaging that detects the signal from deuterium-labeled compounds. | Real-time, non-invasive tracking of the metabolite's distribution and kinetics in various tissues. |
| Mass Spectrometry Imaging (MSI) | A technique that visualizes the spatial distribution of compounds by their molecular masses. | High-resolution mapping of the metabolite within specific tissues and organs post-administration. |
Refinement of Computational Models for Enhanced Predictive Power in Metabolite Research
Computational, or in silico, models are becoming increasingly important for predicting the metabolic fate of drugs and endogenous compounds. nih.gov Future research should focus on refining these models to more accurately predict the glucuronidation of secalciferol and other vitamin D metabolites. This includes developing more sophisticated quantitative structure-activity relationship (QSAR) models and homology models of relevant UGT enzymes. nih.gov By incorporating data from deuterated standards like this compound, these models can be trained and validated to provide more accurate predictions of metabolic clearance and potential drug-drug interactions. birmingham.ac.uknih.govtudelft.nl
| Modeling Approach | Description | Enhancement Opportunity |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity or metabolic fate. | Incorporate larger datasets of steroid and vitamin D glucuronidation to improve predictive accuracy. |
| Homology Modeling | Creates a 3D model of a protein (e.g., UGT enzyme) based on the known structure of a related protein. | Refine models of UGT enzymes known to metabolize vitamin D to better understand substrate binding and selectivity. |
| Pharmacokinetic (PK) Modeling | Simulates the absorption, distribution, metabolism, and excretion of a compound in the body. | Use in vivo data from studies with this compound to build more accurate PK models for vitamin D metabolites. |
Development of Novel Research Tools and Probes Based on Deuterated Glucuronides
This compound serves as an excellent internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. clearsynth.comresearchgate.netnih.gov The use of stable isotope-labeled standards is the gold standard in quantitative bioanalysis, as they can correct for variability in sample preparation and instrument response. texilajournal.comscispace.com Beyond this, future research could explore the development of this compound into a probe for studying the activity and inhibition of beta-glucuronidase enzymes, which are involved in the deconjugation of glucuronides. medchemexpress.com Such a tool would be valuable for investigating enterohepatic recirculation of vitamin D metabolites.
Exploration of the Role of Secalciferol 3-Glucuronide in Regulatory Feedback Loops (e.g., affecting UGT expression)
The hormonal form of vitamin D, calcitriol, is known to regulate the expression of various genes by binding to the vitamin D receptor (VDR). nih.govmdpi.com It is plausible that vitamin D metabolites, and potentially their glucuronides, could participate in feedback mechanisms that regulate their own metabolism. For instance, vitamin A has been shown to inhibit the activity of UGTs. researchgate.net Future research could investigate whether secalciferol or its glucuronide metabolites can modulate the expression or activity of UGT enzymes. This could reveal a novel layer of regulation in vitamin D homeostasis, where the products of metabolism influence the rate of their own formation and clearance.
Q & A
Q. What are the critical considerations for synthesizing and purifying Secalciferol 3-Glucuronide-d6 in isotope-labeled form?
Methodological Answer: Synthesis requires deuterium incorporation at specific positions (e.g., C-24 hydroxyl group) via enzymatic glucuronidation of deuterated precursors. Purification should employ reverse-phase HPLC with mass spectrometry (MS) validation to confirm isotopic purity (>98%) and structural integrity. Ensure solvent compatibility with deuterium retention, and use nuclear magnetic resonance (NMR) to verify regioselective glucuronidation at the 3-OH position .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., -80°C to 25°C), humidity (40–80% RH), and light exposure. Quantify degradation products using LC-MS/MS and compare against baseline isotopomer distribution. Stability criteria should align with ICH guidelines, with data presented as degradation kinetics (e.g., Arrhenius plots) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer: Use isotope dilution mass spectrometry (ID-LC-MS/MS) with a deuterated internal standard to correct for matrix effects. Validate the method per FDA guidelines, including linearity (1–500 ng/mL), precision (CV <15%), and recovery rates (≥80%). Cross-validate with enzymatic hydrolysis to confirm glucuronide specificity .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
Methodological Answer: Perform comparative metabolomic profiling in vitro (hepatocyte models) and in vivo (rodent vs. primate). Use kinetic modeling (e.g., Michaelis-Menten parameters for UGT enzymes) to identify species-specific glucuronidation rates. Address discrepancies by standardizing assay conditions (e.g., pH, cofactor concentrations) and validating cross-species enzyme activity via Western blot or activity probes .
Q. What experimental designs optimize the detection of this compound’s anti-inflammatory metabolites in target tissues?
Methodological Answer: Employ tissue-specific microdialysis coupled with high-resolution MS (HRMS) for spatial resolution. Use deuterium-labeled analogs to distinguish endogenous vs. exogenous metabolites. Design dose-response studies with time-course sampling (0–72 hours) and integrate transcriptomic data (e.g., NF-κB pathway modulation) to correlate metabolite levels with biological activity .
Q. How can researchers address challenges in differentiating this compound from its structural isomers in complex samples?
Methodological Answer: Implement ion mobility spectrometry (IMS)-MS to separate isomers based on collision cross-section (CCS) differences. Validate CCS values against synthetic standards. Use enzymatic digestion (β-glucuronidase) and fragmentation patterns (MS/MS) to confirm the 3-O-glucuronide linkage. Cross-reference with computational models (e.g., molecular dynamics simulations) .
Q. What strategies mitigate batch-to-batch variability in deuterium labeling efficiency during this compound production?
Methodological Answer: Standardize reaction conditions (temperature, pH, and enzyme/substrate ratios) using design-of-experiment (DoE) approaches. Monitor deuterium incorporation in real-time via inline FTIR or Raman spectroscopy. Implement quality control (QC) checkpoints with NMR and MS to reject batches with <95% isotopic enrichment .
Data Analysis and Reporting
Q. How should researchers statistically analyze conflicting data on this compound’s renal clearance rates?
Methodological Answer: Apply meta-analysis tools (e.g., random-effects models) to aggregate data from multiple studies. Adjust for covariates like glomerular filtration rate (GFR) and protein binding. Use sensitivity analysis to identify outliers and validate findings with in silico pharmacokinetic simulations (e.g., GastroPlus) .
Q. What are best practices for reporting this compound’s metabolic pathways in peer-reviewed literature?
Methodological Answer: Follow CONSORT or MIAME guidelines for reproducibility. Include raw MS/MS spectra, isotopic abundance tables, and enzyme kinetic data (Vmax, Km). Use pathway mapping tools (e.g., KEGG, MetaCyc) to contextualize findings and deposit data in public repositories (e.g., MetaboLights) .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
